A Comprehensive Technical Guide to 2,5-Di-tert-amylhydroquinone
A Comprehensive Technical Guide to 2,5-Di-tert-amylhydroquinone
This technical guide provides an in-depth overview of the core properties of 2,5-Di-tert-amylhydroquinone (DTAHQ), a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its mechanism of action as an antioxidant.
General and Chemical Properties
2,5-Di-tert-amylhydroquinone, also known by synonyms such as 2,5-Di-tert-pentylhydroquinone and Santovar A, is a synthetic organic compound valued for its stabilizing and antioxidant properties.[1][2] It is widely used in various industrial applications, including as a stabilizer in polymers, plastics, lubricants, and fuels to prevent oxidative degradation.[3][4] Its antioxidant capabilities are also of interest in cosmetics and personal care products.[4][5]
The structure of DTAHQ, featuring a hydroquinone core with two bulky tert-amyl groups, contributes to its efficacy as a radical scavenger.[1] These bulky substituents sterically hinder the hydroxyl groups, which enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom to a free radical.[1]
Table 1: General and Chemical Properties of 2,5-Di-tert-amylhydroquinone
| Property | Value | Source(s) |
| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol | [5][6] |
| CAS Number | 79-74-3 | [1][5] |
| Molecular Formula | C₁₆H₂₆O₂ | [1][5] |
| Molecular Weight | 250.38 g/mol | [1][5] |
| EINECS Number | 201-222-2 | [1] |
| Purity | >93.0% (GC) | [7][8] |
| Appearance | White to yellow to orange powder or crystals | [1][7][9] |
| pKa | 11.21 ± 0.23 (Predicted) | [1][10] |
Physical and Spectroscopic Properties
The physical state of DTAHQ is a solid, appearing as a white to yellowish powder or crystalline substance.[1][9] It is characterized by a high melting point and boiling point, indicating its thermal stability. DTAHQ exhibits low solubility in water but is soluble in organic solvents such as alcohols and benzene.[2][5]
Table 2: Physical Properties of 2,5-Di-tert-amylhydroquinone
| Property | Value | Source(s) |
| Melting Point | 178 - 182 °C | [1][7] |
| Boiling Point | 353.51 °C (estimate) | [1][10] |
| Flash Point | 162.7 °C | [1][10] |
| Density | 0.9781 g/cm³ (estimate) | [1][10] |
| Vapor Pressure | 7.84 x 10⁻⁶ mmHg at 25°C | [1] |
| Water Solubility | 200 ng/L at 20°C | [1][10] |
| LogP | 5.1 at 25°C | [10] |
| Refractive Index | 1.6000 (estimate) | [1][10] |
Spectroscopic data is essential for the structural confirmation of DTAHQ. The following table summarizes key spectral information.
Table 3: Spectroscopic Data for 2,5-Di-tert-amylhydroquinone
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Signals corresponding to tert-amyl protons and aromatic protons. | [9] |
| ¹³C NMR | Signals for each unique carbon atom in the aromatic ring and tert-amyl groups. | [11] |
| IR Spectroscopy | Conforms to the structure, showing characteristic peaks for hydroxyl and aromatic groups. | [4][11] |
Experimental Protocols
Synthesis of 2,5-Di-tert-amylhydroquinone
A common method for the synthesis of DTAHQ is the Friedel-Crafts alkylation of hydroquinone with isoamylene (2-methyl-2-butene) in the presence of an acid catalyst.[3]
Materials:
-
Hydroquinone (HQ)
-
Toluene
-
Methanesulfonic acid (MSA)
-
Isoamylene
-
Sodium bicarbonate (NaHCO₃) solution (8%)
-
Neutralization/washing solution (4% Na₂HPO₄ and 1% Na₂SO₃ in water)
-
Deionized water
Procedure:
-
Charge a reactor with hydroquinone and toluene.
-
Purge the reactor with nitrogen gas.
-
Add methanesulfonic acid and heat the mixture to 60-70°C.[3]
-
Slowly add isoamylene to the reaction mixture over 3.5 hours.[3]
-
Allow the reaction to proceed for another 3.5 hours at 65-70°C.[3]
-
Dilute the reaction mixture with additional toluene.
-
Neutralize approximately 70% of the free acid by adding 8% sodium bicarbonate solution at 70°C.[3]
-
Wash the organic phase with the neutralization/washing solution at 80-90°C to remove residual acid and quinone byproducts.[3]
-
Perform a final wash with deionized water.
-
Cool the organic solution to 0°C to precipitate the product.[3]
-
Filter the crystalline product and wash with cold toluene.
-
Dry the product in a vacuum oven.
DPPH Radical Scavenging Assay
The antioxidant activity of DTAHQ can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
2,5-Di-tert-amylhydroquinone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[5]
-
Preparation of Sample Solutions: Prepare a series of dilutions of DTAHQ in methanol.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DTAHQ solution with a defined volume of the DPPH solution (e.g., a 1:1 ratio).[5]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of DTAHQ required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of DTAHQ.[5]
Antioxidant Mechanism
The primary role of 2,5-Di-tert-amylhydroquinone as an antioxidant is to act as a radical scavenger.[1] In biological and chemical systems, it can protect materials from oxidative degradation by intercepting and neutralizing free radicals.[1] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical (R•), thus terminating the radical chain reaction. This process generates a stable phenoxyl radical, which is resonance-stabilized and sterically hindered by the bulky tert-amyl groups, preventing it from initiating new radical chains. The phenoxyl radical can then be further oxidized to a stable quinone derivative.
Toxicological Information
Toxicological data for 2,5-Di-tert-amylhydroquinone is primarily from non-human studies. It was found to be non-hemolytic in normal rat erythrocytes.[11] In a dermal sensitization study using the Shelanski and Shelanski Repeated Insult Patch Test on more than 50 adults, the substance was determined to have a weak to moderate skin-irritating propensity.[11] Further studies in rats suggested a beneficial effect on the resorption rate during gestation.[11]
Table 4: Safety and Hazard Information
| Hazard Information | Details | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [7][9] |
| GHS Signal Word | Warning | [7][9] |
| WGK (Water Hazard Class) Germany | 3 | [1] |
| RTECS Number | MX6300000 | [1] |
Storage and Handling
2,5-Di-tert-amylhydroquinone should be stored at room temperature in a dry, cool, and dark place, preferably under an inert gas as it can be air sensitive.[4][7] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[9]
References
- 1. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 4. 2,5-Di-tert-amylhydroquinone [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Di(tert-amyl)hydroquinone(79-74-3) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem [pubchem.ncbi.nlm.nih.gov]
